Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate

Medicinal chemistry Bioisostere design Scaffold hopping

Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS 131515-51-0) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) building block bearing a meta-cyanophenyl substituent at one bridgehead and a methyl ester at the other. The BCP core serves as a saturated, three-dimensional bioisostere of the phenyl ring, with the bridgehead-to-bridgehead distance being approximately 1.85 Å—roughly 65% of the para-phenyl span.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 131515-51-0
Cat. No. B3046870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate
CAS131515-51-0
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCOC(=O)C12CC(C1)(C2)C3=CC=CC(=C3)C#N
InChIInChI=1S/C14H13NO2/c1-17-12(16)14-7-13(8-14,9-14)11-4-2-3-10(5-11)6-15/h2-5H,7-9H2,1H3
InChIKeyAYURWPVRTLNNMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS 131515-51-0): Baseline Identity for Procurement Specification


Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS 131515-51-0) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) building block bearing a meta-cyanophenyl substituent at one bridgehead and a methyl ester at the other. The BCP core serves as a saturated, three-dimensional bioisostere of the phenyl ring, with the bridgehead-to-bridgehead distance being approximately 1.85 Å—roughly 65% of the para-phenyl span [1]. This compound belongs to a class of nonclassical phenyl bioisosteres that have been widely adopted in medicinal chemistry to improve solubility, reduce nonspecific binding, and enhance metabolic stability while maintaining target potency [2]. The meta-cyanophenyl substitution pattern distinguishes it from the corresponding para-cyanophenyl regioisomer (CAS 131515-53-2) and positions it for replacement of meta-substituted arene rings in lead optimization campaigns.

Why Generic BCP or Phenyl Analogs Cannot Substitute for Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate


Substitution of this compound with a generic BCP building block or a phenyl-based analog is not straightforward because the regioisomeric position of the cyano group (meta vs. para) dictates the three-dimensional exit vector of the nitrile, which in turn controls target engagement geometry, molecular conformation, and ultimately biological activity [1]. While 1,3-disubstituted BCPs are established bioisosteres for para-substituted arene rings, the meta-cyanophenyl substituent on this compound addresses a distinct chemical space: it replaces meta-substituted aryl rings that cannot be mimicked by the para-cyano BCP isomer (CAS 131515-53-2) [1]. Furthermore, the BCP core itself confers physicochemical advantages—including ≥50-fold aqueous solubility improvement and reduced nonspecific binding relative to phenyl counterparts—that cannot be achieved by retaining an aromatic phenyl ring [2]. Interchanging regioisomers or reverting to a phenyl scaffold therefore risks both potency loss and ADME liability.

Quantitative Differentiation Evidence for Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate vs. Closest Analogs


Regioisomeric Exit Vector Differentiation: Meta-CN BCP vs. Para-CN BCP Determines Replaceable Arene Substitution Pattern

The target compound bears a meta-cyanophenyl substituent, placing the nitrile group at the meta position relative to the BCP bridgehead attachment. In contrast, the para-cyanophenyl regioisomer (CAS 131515-53-2) projects the nitrile in a linear, para orientation. According to Garry et al. (2023), 1,3-disubstituted BCPs serve as bioisosteres for para-substituted arene rings, whereas bridge-substituted (2-substituted) BCPs are required to replace ortho- or meta-substituted arene rings [1]. A meta-cyanophenyl-substituted 1,3-BCP therefore occupies a hybrid structural niche—the bridgehead aryl attachment mimics the geometry of a meta-substituted biaryl system, providing an exit vector angle of approximately 120° between the BCP axis and the cyano group, compared to the ~180° linear projection of the para isomer. This geometric distinction is critical when the cyano group must engage a specific hydrogen-bond acceptor site or occupy a defined sub-pocket within a protein binding cavity.

Medicinal chemistry Bioisostere design Scaffold hopping

Aqueous Solubility: BCP Core Provides ≥50-Fold Improvement Over Phenyl Analogs

In a systematic head-to-head comparison of phenyl-containing compounds and their BCP bioisosteres, Auberson et al. (2017) demonstrated that replacement of a para-phenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl group improves aqueous solubility by at least 50-fold across multiple compound pairs [1]. For additional drug candidate pairs (compounds A–C, K), BCP analogues showed solubility improvements by factors of 20- to 40-fold relative to their phenyl counterparts, with measured intrinsic solubility values (shake-flask method, pH 6.8 for esters) ranging from 0.4 mM to 6 mM for the phenyl parents [1]. While these data are class-level and not derived from the specific meta-cyanophenyl BCP compound, the solubility-enhancing effect of the BCP core is a robust, generalizable property attributable to the reduced planarity and lower crystal lattice energy of BCP-containing molecules compared to their aromatic analogs.

Physicochemical profiling Solubility enhancement ADME optimization

Nonspecific Binding Reduction: BCP Core Markedly Decreases CHI(IAM) Relative to Phenyl Analogs

Auberson et al. (2017) quantified the effect of BCP-for-phenyl substitution on nonspecific binding (NSB) using the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)) [1]. Across multiple drug candidate pairs (compounds A–C, L, M), replacement of a para-phenyl group with a BCP moiety consistently decreased CHI(IAM) values, with reductions ranging from approximately 4 to 9.9 CHI(IAM) units depending on the specific chemotype [1]. For ester-containing pairs specifically (1a,c/3a,c), the BCP analogues showed CHI(IAM) differences of +0.5 and +1.4 units relative to phenyl parents, indicating that the ester functionality modulates but does not negate the NSB benefit [1]. A lower CHI(IAM) value correlates with reduced nonspecific binding to membrane phospholipids, which is a critical parameter for PET tracer development and for minimizing off-target distribution of drug candidates.

Nonspecific binding CHI(IAM) Drug-likeness PET tracer optimization

Potency Maintenance with ADME Improvement: BCP-for-Phenyl Replacement Is Equipotent While Enhancing Pharmacokinetics

Two independent medicinal chemistry programs have demonstrated that BCP-for-phenyl substitution maintains target potency while improving ADME properties. Stepan et al. (2012) showed that replacing the central para-fluorophenyl ring of γ-secretase inhibitor BMS-708,163 (compound 1) with a BCP motif yielded compound 3, which was equipotent as an enzyme inhibitor and displayed significantly improved passive permeability and aqueous solubility [1]. In a mouse pharmacodynamic model, compound 3 exhibited approximately 4-fold higher Cmax and AUC values relative to the phenyl parent compound 1 [1]. Tse et al. (2020) independently confirmed this pattern in an antimalarial series: BCP analogue 22 was equipotent to its parent phenyl compound against Plasmodium falciparum and showed significantly improved metabolic properties [2]. These cross-target, cross-chemotype results establish that the BCP core can decouple potency from ADME liability—a key advantage for procurement of BCP building blocks in lead optimization.

γ-Secretase inhibition Metabolic stability Oral bioavailability Antimalarial

Procurement-Relevant Application Scenarios for Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate


Meta-Substituted Arene Bioisostere Replacement in Lead Optimization

When a lead series contains a meta-cyanophenyl or meta-substituted aryl ring that contributes to off-target binding, metabolic liability, or poor solubility, this compound serves as a direct building block for synthesizing the corresponding BCP bioisostere. The meta-cyano substitution pattern preserves the geometric orientation of the nitrile group relative to the scaffold attachment point, while the BCP core is predicted to improve aqueous solubility by ≥20-fold and reduce CHI(IAM)-measured nonspecific binding by several units versus the parent phenyl analog, as demonstrated by Auberson et al. (2017) [1]. This scenario is most appropriate when the aryl ring in question is not involved in critical π-stacking interactions with the target protein.

γ-Secretase Inhibitor or CNS-Targeted Program Scaffold Hopping

Building on the seminal demonstration by Stepan et al. (2012) that BCP-for-phenyl substitution in γ-secretase inhibitor BMS-708,163 yields an equipotent analog with ~4-fold improved mouse oral Cmax and AUC [2], this meta-cyanophenyl BCP ester can be elaborated into CNS-penetrant candidates where the combination of reduced aromatic ring count, lower logP (computed LogP 2.15 ), enhanced passive permeability, and decreased nonspecific binding collectively improve the odds of achieving target brain exposure with acceptable safety margins.

Parallel Library Synthesis for Physicochemical Property Screening

The methyl ester handle at the BCP bridgehead enables straightforward diversification into amides, carboxylic acids, alcohols, or heterocycles via standard transformations. Procurement of this compound supports parallel synthesis of small BCP-containing libraries where the meta-cyanophenyl group is held constant and the ester-derived functionality is varied. Such libraries enable direct, within-project comparison of BCP-containing analogs against their phenyl-containing matched molecular pairs for solubility, permeability, metabolic stability, and nonspecific binding endpoints—using the quantitative benchmarks established by Auberson et al. and Tse et al. [1][3].

PET Tracer or Imaging Agent Lead Optimization

For positron emission tomography (PET) tracer candidates where nonspecific binding is a primary determinant of image quality, the BCP core has been explicitly validated as a phenyl replacement that markedly decreases NSB as measured by CHI(IAM) [1]. The meta-cyanophenyl BCP ester provides a vector for introducing the cyano group—a moiety amenable to subsequent conversion to [¹¹C]cyanide or other radiolabeling strategies—while simultaneously benefiting from the NSB-reducing properties of the BCP scaffold. This application is directly supported by the imaging agent focus of the Auberson et al. (2017) study [1].

Quote Request

Request a Quote for Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.